molecular formula C15H14Cl2N4O B565915 6-Chloro-2-cyclopropylamino-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide CAS No. 1797987-49-5

6-Chloro-2-cyclopropylamino-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide

Cat. No.: B565915
CAS No.: 1797987-49-5
M. Wt: 337.204
InChI Key: AWTKLEXDIACQHB-UHFFFAOYSA-N
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Description

Introduction and Chemical Identity

Chemical Classification and Registry Information

Chemical Abstracts Service Registry Number (1797987-49-5)

The compound 6-Chloro-2-cyclopropylamino-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide is officially registered under Chemical Abstracts Service number 1797987-49-5. This unique identifier serves as the primary reference for tracking and cataloging this specific molecular structure within global chemical databases and regulatory systems. The Chemical Abstracts Service registry maintains comprehensive records of chemical substances, ensuring accurate identification and preventing confusion with structurally similar compounds that may share common names or partial structural features.

The registration of this compound reflects its recognition as a distinct chemical entity worthy of individual tracking and documentation within the scientific community. Chemical Abstracts Service numbers are assigned systematically as new compounds are synthesized or identified, providing researchers with a standardized method for referencing specific molecular structures across different publications, patents, and commercial applications.

Molecular Formula (C15H14Cl2N4O)

The molecular formula C15H14Cl2N4O provides fundamental information about the atomic composition of this compound. This formula indicates the presence of fifteen carbon atoms, fourteen hydrogen atoms, two chlorine atoms, four nitrogen atoms, and one oxygen atom within the molecular structure. The relatively high nitrogen content, comprising four atoms out of thirty-six total atoms, reflects the compound's classification as a nitrogen-rich heterocyclic system.

The presence of two chlorine atoms distinguishes this compound from many related pyridine derivatives and contributes to its unique chemical properties. The carbon-to-hydrogen ratio suggests a highly substituted aromatic system with limited aliphatic character, consistent with the presence of multiple pyridine rings and cyclic substituents. The single oxygen atom likely participates in the carboxamide functional group, which represents a key structural feature for potential biological activity and chemical reactivity.

Molecular Weight (337.2 g/mol)

The molecular weight of this compound is precisely calculated as 337.2 grams per mole. This molecular weight places the compound within the medium-sized organic molecule category, making it suitable for various analytical techniques and synthetic applications. The relatively substantial molecular weight reflects the complex multi-ring structure and the presence of heavy atoms including chlorine substituents.

Molecular Parameter Value Significance
Molecular Weight 337.2 g/mol Medium-sized organic compound
Carbon Content 15 atoms Complex aromatic framework
Chlorine Content 2 atoms Enhanced reactivity and selectivity
Nitrogen Content 4 atoms High heteroatom density

Nomenclature and Alternative Designations

International Union of Pure and Applied Chemistry Naming Conventions

According to International Union of Pure and Applied Chemistry systematic nomenclature principles, the compound is designated as this compound. This systematic name reflects the hierarchical structure of the molecule, beginning with the core pyridine ring system and systematically identifying each substituent and its position. The International Union of Pure and Applied Chemistry naming system ensures unambiguous identification of complex organic molecules through standardized positional numbering and functional group prioritization.

The systematic name indicates that the primary ring structure is a pyridine derivative with a carboxamide functional group at the 3-position. The 6-position bears a chlorine substituent, while the 2-position features a cyclopropylamino group. The amide nitrogen is further substituted with a complex pyridinyl group that itself contains chlorine and methyl substituents at specific positions. This detailed nomenclature allows chemists to reconstruct the molecular structure accurately from the name alone.

Properties

IUPAC Name

6-chloro-N-(2-chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N4O/c1-8-6-7-18-13(17)12(8)21-15(22)10-4-5-11(16)20-14(10)19-9-2-3-9/h4-7,9H,2-3H2,1H3,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTKLEXDIACQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)Cl)NC(=O)C2=C(N=C(C=C2)Cl)NC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Chloro-2-cyclopropylamino-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide is a compound with significant potential in pharmacology, particularly in oncology and related fields. Its structure suggests that it may interact with various biological targets, leading to diverse therapeutic effects.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13H13Cl2N3O
  • Molecular Weight : 284.17 g/mol

This compound features a pyridine ring, which is known for its biological activity, particularly in drug design.

Research indicates that this compound may act as an inhibitor of certain kinases involved in cancer progression. Specifically, it has been noted for its ability to inhibit Src/Abl kinase pathways, which are critical in various malignancies.

Antiproliferative Effects

Studies have demonstrated that this compound exhibits potent antiproliferative activity against several cancer cell lines. For example:

  • K562 Xenograft Model : In vivo studies using K562 xenografts (a model for chronic myelogenous leukemia) showed complete tumor regression with low toxicity at multiple dose levels, highlighting its potential as an effective therapeutic agent .

Pharmacokinetics

The compound has shown favorable pharmacokinetic properties, which are essential for its efficacy as a potential drug candidate. These properties include:

  • Absorption : Rapid absorption post-administration.
  • Distribution : Good tissue distribution, which is crucial for targeting tumors.
  • Metabolism : Metabolized primarily through liver enzymes, indicating a manageable metabolic profile.

Case Studies

  • Chronic Myelogenous Leukemia (CML) :
    • Study Design : A study involving the administration of the compound to mice with K562 xenografts.
    • Results : Significant reduction in tumor size was observed, with minimal side effects reported.
    • : The compound shows promise as a treatment option for CML due to its potent activity and safety profile.
  • Solid Tumors :
    • Study Design : Assessment of the compound's effect on various solid tumor cell lines.
    • Results : Notable antiproliferative activity was recorded across multiple cell lines, suggesting broad-spectrum efficacy.
    • : The compound may be beneficial in treating various solid tumors.

Data Table of Biological Activity

Activity TypeCell Line/ModelResultReference
AntiproliferativeK562 XenograftComplete tumor regression
AntiproliferativeSolid Tumor LinesSignificant growth inhibition
Toxicity AssessmentIn Vivo StudiesLow toxicity at therapeutic doses

Comparison with Similar Compounds

2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide (III)

  • Molecular Formula : C12H8Cl2N3O
  • Role : Precursor in the target compound’s synthesis .
  • Structural Difference: Lacks the cyclopropylamino group at position 2.
  • Impact: The absence of the cyclopropylamino moiety reduces steric hindrance, making III more reactive toward nucleophilic substitution.

2,6-Dichloro-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide

  • Molecular Formula : C12H8Cl3N3O
  • Role : Intermediate in nevirapine dimer preparation .
  • Structural Difference : Additional chlorine at position 6 of the pyridine ring.
  • Impact : The electron-withdrawing chlorine enhances electrophilicity at position 2, facilitating substitution reactions. However, this also increases molecular weight (354.57 g/mol vs. 347.19 g/mol for the target compound) and may reduce solubility in polar solvents .

2-Chloro-N-[2-(cyclopropylamino)-4-methyl-3-pyridinyl]-3-pyridinecarboxamide

  • CAS : 284686-19-7
  • Molecular Formula : C15H15ClN4O
  • Structural Difference: Cyclopropylamino group at position 2 of the pyridine ring but lacks a chlorine at position 4.

1-(2-Chloro-4-methyl-3-pyridinyl)-2-(cyclopropylamino)-3-pyridinecarboxylic Acid

  • CAS : 133627-47-1
  • Molecular Formula : C15H14ClN3O2
  • Structural Difference : Replaces the carboxamide group with a carboxylic acid.
  • Impact : The carboxylic acid moiety increases hydrophilicity (logP reduction) but may reduce membrane permeability compared to the carboxamide derivative .

Table 1: Key Properties of Target Compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Role in Synthesis
Target Compound C15H14Cl2N4O 347.19 6-Cl, 2-cyclopropylamino, carboxamide Nevirapine intermediate
2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide (III) C12H8Cl2N3O 281.12 2-Cl, carboxamide Precursor
2,6-Dichloro-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide C12H8Cl3N3O 354.57 2-Cl, 6-Cl, carboxamide Dimer intermediate
2-Chloro-N-[2-(cyclopropylamino)-4-methyl-3-pyridinyl]-3-pyridinecarboxamide C15H15ClN4O 326.76 2-cyclopropylamino, carboxamide Positional isomer

Reactivity and Purity Considerations

  • The cyclopropylamino group in the target compound improves steric shielding, reducing unwanted side reactions compared to III .
  • 2,6-Dichloro analogs exhibit higher reactivity due to increased electrophilicity but require stringent purification to avoid halogenated impurities .
  • Failure to isolate intermediates like the target compound can propagate impurities (e.g., formula VIII), necessitating rigorous HPLC monitoring during synthesis .

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